molecular formula C13H19N3O B5223611 1,3,3-trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide

1,3,3-trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide

Cat. No.: B5223611
M. Wt: 233.31 g/mol
InChI Key: ZVAVWQSAEPTEJN-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide is an organic compound belonging to the class of dihydroisoquinolines This compound is characterized by its unique structure, which includes a carbohydrazide group attached to a dihydroisoquinoline ring

Properties

IUPAC Name

1,3,3-trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-12(2)8-9-6-4-5-7-10(9)13(3,16-12)11(17)15-14/h4-7,16H,8,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAVWQSAEPTEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(N1)(C)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide typically involves the following steps:

    Formation of the Dihydroisoquinoline Ring: The initial step involves the formation of the dihydroisoquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the dihydroisoquinoline intermediate with hydrazine or a hydrazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,3,3-Trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-3,4-dihydroisoquinoline: This compound is structurally similar but lacks the carbohydrazide group.

    3,4-Dihydroisoquinoline Derivatives: These compounds share the dihydroisoquinoline core structure but differ in their substituents.

Uniqueness

1,3,3-Trimethyl-2,4-dihydroisoquinoline-1-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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